3-(Piperidin-4-yloxy)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-piperidin-4-yloxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-9-1-4-14-8-11(9)15-10-2-5-13-6-3-10/h1,4,8,10,13H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPALAPVFBRPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CN=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 4-hydroxypiperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of piperidine-4-ylmethanol derivatives.
Substitution: Formation of various substituted pyridine and piperidine derivatives.
Scientific Research Applications
3-(Piperidin-4-yloxy)pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions .
Comparison with Similar Compounds
The compound is structurally related to several pyridine-carbonitrile derivatives. Below is a systematic comparison based on substituents, synthetic routes, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
Key Observations :
- Piperidine vs.
- Positional Isomerism : Moving the carbonitrile group from C4 to C3 (e.g., ) alters electronic distribution and binding interactions.
Physicochemical Properties
- Solubility : Piperidine-containing compounds (e.g., ) generally exhibit lower aqueous solubility compared to piperazine derivatives (e.g., ) due to increased hydrophobicity.
- Stability : The ether linkage in this compound is less prone to hydrolysis than the amine linkage in , enhancing metabolic stability.
Biological Activity
3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and related research findings, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a piperidine moiety and a cyano group. The molecular formula is with a molecular weight of approximately 176.22 g/mol. This structure contributes to its interaction with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The mechanism involves the activation of pathways that lead to cell cycle arrest and programmed cell death, which is crucial for developing new cancer therapies .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| FaDu (hypopharyngeal) | 12.5 | Induction of apoptosis |
| A549 (lung cancer) | 15.0 | Cell cycle arrest |
2. Neuropharmacological Effects
The compound exhibits notable activity at histamine H3 and sigma-1 receptors, which are involved in neurogenic pain modulation. In vitro assays indicate that it can act as both an agonist and antagonist at these receptors, suggesting its potential use in treating neuropathic pain .
| Receptor Type | Ki (nM) | Effect |
|---|---|---|
| Histamine H3 | 6.2 | Agonistic activity |
| Sigma-1 | 4.5 | Antagonistic activity |
3. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit bacterial growth by disrupting cellular functions and inducing oxidative stress.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound modulates the activity of histamine H3 and sigma receptors, influencing neurotransmitter release and pain perception.
- Oxidative Stress Induction : Its antimicrobial effects are linked to the generation of reactive oxygen species (ROS), leading to bacterial cell death.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : In a study involving multiple cancer cell lines, the compound showed significant cytotoxicity compared to standard chemotherapeutics, indicating its potential as a lead compound for drug development.
- Pain Management Trials : Clinical trials assessing its efficacy in managing neuropathic pain have shown promising results, particularly in patients unresponsive to conventional treatments.
Q & A
Q. How should researchers address inconsistent crystallographic refinement metrics (e.g., R-factor vs. R-free) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
